molecular formula C10H10N2O2 B14864168 [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B14864168
M. Wt: 190.20 g/mol
InChI Key: XCFDNLLGYJCIGJ-UHFFFAOYSA-N
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Description

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization with formaldehyde to yield the desired oxadiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and tosyl chloride are used for substitution reactions.

Major Products Formed:

  • Oxidation products: Aldehydes, carboxylic acids.
  • Reduction products: Alcohols, amines.
  • Substitution products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine: This compound has shown potential as a pharmacophore in drug discovery. Derivatives of oxadiazoles have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxadiazole ring enhances the compound’s ability to interact with biological targets, leading to improved efficacy and selectivity.

Industry: In the materials science field, this compound is used in the development of advanced materials such as polymers and liquid crystals. Its ability to form stable complexes with metals makes it useful in catalysis and electronic applications.

Mechanism of Action

The mechanism of action of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular pathways involved in inflammation, microbial growth, and cancer cell proliferation.

Comparison with Similar Compounds

  • [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol
  • [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
  • [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Comparison: While all these compounds share the oxadiazole core, the presence of different substituents on the phenyl ring imparts unique properties to each compound. For example, the methyl group in this compound enhances its lipophilicity, potentially improving its ability to cross cell membranes. In contrast, the chloro and fluoro derivatives may exhibit different electronic and steric effects, influencing their reactivity and biological activity.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)14-12-10/h2-5,13H,6H2,1H3

InChI Key

XCFDNLLGYJCIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CO

Origin of Product

United States

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